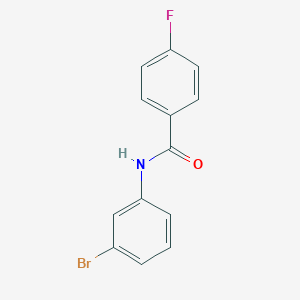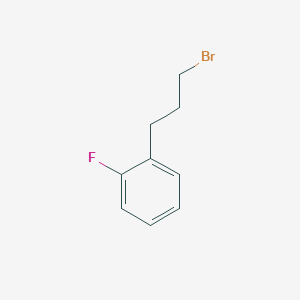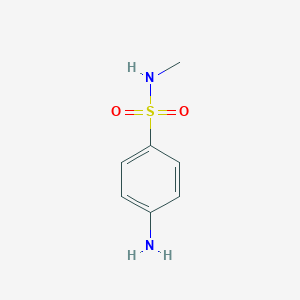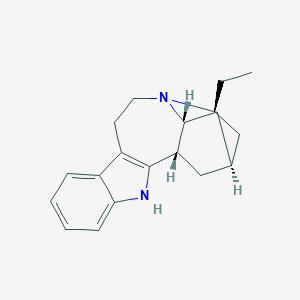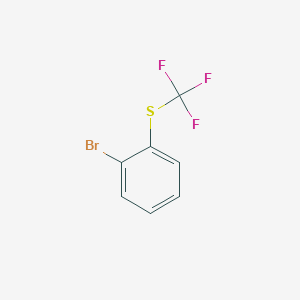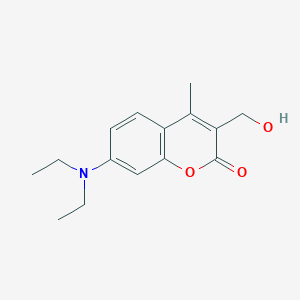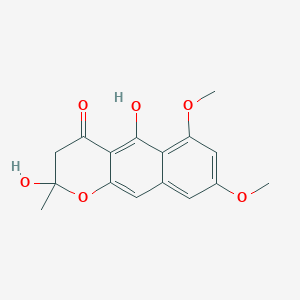
Fonsecin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fonsecin B is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a member of the polyketide family of compounds and is extracted from the fungus Fonsecaea pedrosoi. Fonsecin B has been found to possess various biological activities, including antifungal, antibacterial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Polymerase Inhibition
Fonsecin B has been identified as a stabilizing ligand of c-myc G-quadruplex DNA. It demonstrates the ability to inhibit Taq polymerase-mediated DNA extension in vitro through stabilization of the G-quadruplex secondary structure. This finding suggests potential applications in the regulation of gene expression and as a tool in molecular biology research (Lee et al., 2010).
Immune System Interaction
Fonsecin B, along with other fungal metabolites, was synthesized and functionalized for studies related to the immune response against Aspergillus infections. Specifically, it was used to investigate the interaction with MelLec, a C-type lectin receptor, playing a key role in host recognition and immune responses against Aspergillus fumigatus. This research underscores the potential of Fonsecin B in immunological studies and possibly in developing therapeutic strategies (Piras et al., 2021).
Eigenschaften
CAS-Nummer |
1856-95-7 |
|---|---|
Produktname |
Fonsecin B |
Molekularformel |
C16H16O6 |
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
2,5-dihydroxy-6,8-dimethoxy-2-methyl-3H-benzo[g]chromen-4-one |
InChI |
InChI=1S/C16H16O6/c1-16(19)7-10(17)14-12(22-16)5-8-4-9(20-2)6-11(21-3)13(8)15(14)18/h4-6,18-19H,7H2,1-3H3 |
InChI-Schlüssel |
ZYTKFYQKQVYVMW-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
Kanonische SMILES |
CC1(CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O)O |
melting_point |
176°C |
Andere CAS-Nummern |
1856-95-7 |
Physikalische Beschreibung |
Solid |
Synonyme |
fonsecin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



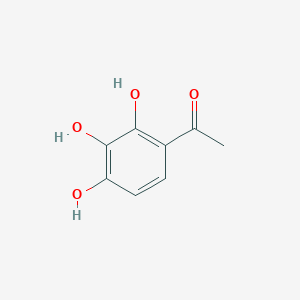
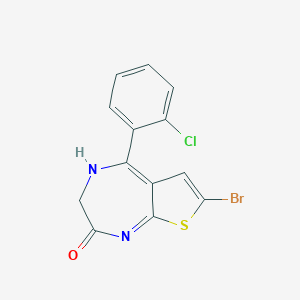
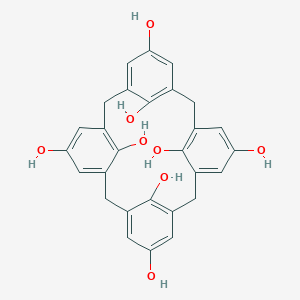
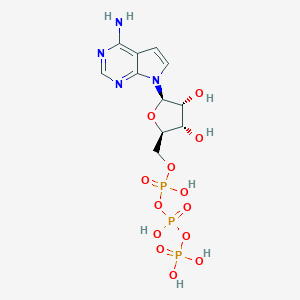
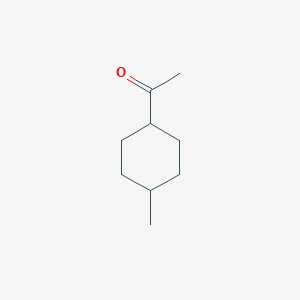

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
